5-[(1,1-二氧代-1,4-噻嗪烷-4-基)甲基]-N-(1-甲磺酰基哌啶-4-基)-2-苯基-1H-吲哚-7-胺
描述
Inhibitor of osteoclast differentiation by suppressing NF-kappaB activity and c-Fos expression, inhibiting oxidative stress-induced necrosis in macrophages
NecroX-7 is a inhibitor of osteoclast differentiation by suppressing nf-kappab activity and c-fos expression, inhibiting oxidative stress-induced necrosis in macrophages
科学研究应用
抗菌和抗真菌应用
5-[(1,1-二氧代-1,4-噻嗪烷-4-基)甲基]-N-(1-甲磺酰基哌啶-4-基)-2-苯基-1H-吲哚-7-胺及其衍生物表现出显着的抗菌和抗真菌活性。从研究中可以明显看出,各种取代的氮杂环丁烷酰基和噻唑烷酰基衍生物表现出有希望的抗菌、抗真菌、清除自由基和还原三价铁离子的活性 (Saundane、Verma 和 Katkar,2013); (Amer,2008); (Kalekar、Bhat 和 Koli,2011)。
抗炎和镇痛应用
已发现与 5-[(1,1-二氧代-1,4-噻嗪烷-4-基)甲基]-N-(1-甲磺酰基哌啶-4-基)-2-苯基-1H-吲哚-7-胺相关的化合物具有显着的抗炎和镇痛活性。例如,某些合成的噻唑烷酰基衍生物表现出显着的抗炎和镇痛活性,具有比苯丁酮更好的抗溃疡活性 (Bhati 和 Kumar,2008)。
抗癌应用
多项研究突出了该化合物及其衍生物在抗癌应用中的潜力。已经合成了 5-(2-甲基-1H-吲哚-3-基)-1,3,4-恶二唑-2-胺衍生物等化合物,并表现出有希望的抗肿瘤活性,表明它们在癌症治疗中的潜力 (Ravichandiran 等人,2019); (Bansal 等人,2020)。
抗氧化应用
有证据表明,该化合物的衍生物可以作为有效的抗氧化剂。一些衍生物,特别是 5-(苯乙烯基磺酰基甲基)-1,3,4-恶二唑-2-胺和 1,3,4-噻二唑-2-胺,显示出显着的抗氧化活性,甚至超过抗坏血酸等标准抗氧化剂 (Sravya 等人,2019)。
属性
IUPAC Name |
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2/c1-34(30,31)29-9-7-22(8-10-29)26-24-16-19(18-28-11-13-35(32,33)14-12-28)15-21-17-23(27-25(21)24)20-5-3-2-4-6-20/h2-6,15-17,22,26-27H,7-14,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROWZRDUZOTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Necrox-2?
A1: While the precise mechanism of action remains under investigation, research suggests that Necrox-2 acts as a necroptosis inhibitor. Necroptosis is a form of programmed cell death distinct from apoptosis. [] Notably, Necrox-2 has been shown to effectively reduce lactate dehydrogenase release and the percentage of propidium iodide-positive cells, both of which are indicative of necrotic cell death due to cell membrane rupture. []
Q2: In what specific research contexts has Necrox-2 demonstrated efficacy?
A2: Studies have shown that Necrox-2 effectively inhibits cell death in models of cadmium-induced neurotoxicity. [] Specifically, pretreatment with Necrox-2 provided more significant protection against cell death compared to caspase inhibitors, suggesting a prominent role of necrosis in this model. [] Further research highlighted the role of Necrox-2 in sterile inflammation models, where it successfully blocked microparticle-induced IL-33 release by macrophages, likely through the inhibition of necroptosis. []
Q3: How does the efficacy of Necrox-2 compare to other cell death inhibitors?
A3: Research indicates that Necrox-2 may offer superior protection against specific cell death pathways compared to other inhibitors. For instance, in cadmium-induced neurotoxicity, Necrox-2 demonstrated more pronounced cell death inhibition than the pan-caspase inhibitor zVAD-fmk. [] This suggests a greater involvement of necroptosis in this specific model. Furthermore, studies comparing Necrox-2 to the mTOR inhibitor Rapamycin in ovarian cancer models found that while both showed antiproliferative effects, combining them led to synergistic effects and enhanced cell death. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。